

Ti-Si binary phase diagram analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Titanium silicide (Ti_5Si_3)

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Introduction to the Ti-Si System

The Ti-Si binary system is of significant technological interest, primarily due to the beneficial effects of silicon additions on the high-temperature performance of titanium alloys, such as improved creep and oxidation resistance.^[1] This is achieved through solid solution strengthening and the precipitation of hard, stable titanium silicide phases.^[1] The system is characterized by several intermetallic compounds and a series of invariant reactions that dictate the microstructure and properties of Ti-Si alloys. The earliest comprehensive investigations of the Ti-Si phase diagram date back to the 1950s, with ongoing refinements through advanced experimental techniques and thermodynamic modeling.^{[1][2]}

A notable feature of the Ti-rich side of the diagram is the dispute over the stability of the Ti_3Si phase. Some assessments consider the eutectoid reaction to be $\beta\text{-Ti} \rightarrow \alpha\text{-Ti} + Ti_5Si_3$, terming this the "metastable" version, while others recognize a stable eutectoid reaction $\beta\text{-Ti} \rightarrow \alpha\text{-Ti} + Ti_3Si$, which is preceded by a peritectoid reaction $\beta\text{-Ti} + Ti_5Si_3 \rightarrow Ti_3Si$.^{[2][3][4]} This guide will present data reflecting the stable phase diagram.

Quantitative Phase Diagram Data

The quantitative data for the Ti-Si system, including invariant reactions and the crystallographic properties of its constituent phases, are summarized below.

Invariant Reactions

The invariant reactions in the Ti-Si system define the temperatures and compositions at which three phases are in thermodynamic equilibrium. These transformations are critical for

understanding solidification pathways and solid-state transformations.

Reaction Type	Reaction Equation	Temperature (°C)	Temperature (K)	Composition (at. % Si)
Eutectic	$L \leftrightarrow \beta\text{-Ti} + \text{Ti}_5\text{Si}_3$	1330	1603	13.0
Eutectic	$L \leftrightarrow \text{TiSi} + \text{TiSi}_2$	1470	1743	64.1
Eutectic	$L \leftrightarrow \text{TiSi}_2 + (\text{Si})$	1330	1603	86.0
Peritectic	$L + \text{Ti}_5\text{Si}_3 \leftrightarrow \text{Ti}_5\text{Si}_4$	1920	2193	48.0
Peritectic	$L + \text{Ti}_5\text{Si}_4 \leftrightarrow \text{TiSi}$	1570	1843	60.0
Peritectoid	$\beta\text{-Ti} + \text{Ti}_5\text{Si}_3 \leftrightarrow \text{Ti}_3\text{Si}$	1170	1443	~24.0
Eutectoid	$\beta\text{-Ti} \leftrightarrow \alpha\text{-Ti} + \text{Ti}_3\text{Si}$	862	1135	1.1
Congruent Melting	$L \leftrightarrow \text{Ti}_5\text{Si}_3$	2130	2403	37.5
Congruent Melting	$L \leftrightarrow \text{TiSi}_2$	1500	1773	66.7

Data compiled from multiple sources, with representative values chosen.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Crystallographic Data of Phases

The Ti-Si system contains several stable solid phases, each with a distinct crystal structure that influences the material's properties.

Phase	Formula	Pearson Symbol	Space Group	Crystal System	Lattice Parameters (nm)
α -Ti (HCP)	Ti	hP2	P6 ₃ /mmc	Hexagonal	a = 0.295, c = 0.468
β -Ti (BCC)	Ti	cI2	Im-3m	Cubic	a = 0.332 (at 900°C)
Ti ₃ Si	Ti ₃ Si	tP16	P4 ₂ /n	Tetragonal	a = 1.019, c = 0.508
Ti ₅ Si ₃	Ti ₅ Si ₃	hP16	P6 ₃ /mcm	Hexagonal (D8 ₈)	a = 0.744, c = 0.514
Ti ₅ Si ₄	Ti ₅ Si ₄	tI36	I4/mcm	Tetragonal	a = 0.713, c = 1.299
TiSi	TiSi	oS8	Pnma	Orthorhombic	a = 0.653, b = 0.365, c = 0.500
TiSi ₂ (C54)	TiSi ₂	oF24	Fddd	Orthorhombic	a = 0.827, b = 0.480, c = 0.855
(Si)	Si	cF8	Fd-3m	Cubic (Diamond)	a = 0.543

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols for Phase Diagram Determination

The determination of the Ti-Si phase diagram has historically relied on a combination of experimental techniques to identify phase boundaries and transition temperatures.

Alloy Preparation and Homogenization

- **Material Synthesis:** Alloys are typically prepared by arc-melting high-purity elemental titanium ($\geq 99.7\%$) and silicon ($\geq 99.999\%$) under a high-purity argon atmosphere to prevent oxygen and nitrogen contamination.[8] The buttons are often melted multiple times to ensure chemical homogeneity.
- **Contamination Control:** Interstitial impurities like oxygen and nitrogen can significantly alter phase boundaries.[3] To mitigate this, hardness measurements are often performed on control samples of pure titanium subjected to the same melting process.[1] Chemical analysis may also be used to quantify interstitial content.[4]
- **Homogenization:** As-cast samples are sealed in quartz or other inert capsules under vacuum or partial argon pressure. They are then subjected to high-temperature isothermal heat treatments for extended durations to achieve equilibrium. For example, homogenization can be carried out at temperatures between 923 K and 1373 K for times ranging from 72 to over 850 hours, depending on the temperature and composition.[3][4] Following annealing, samples are rapidly quenched in water or brine to retain the high-temperature microstructure.

Phase and Transformation Analysis

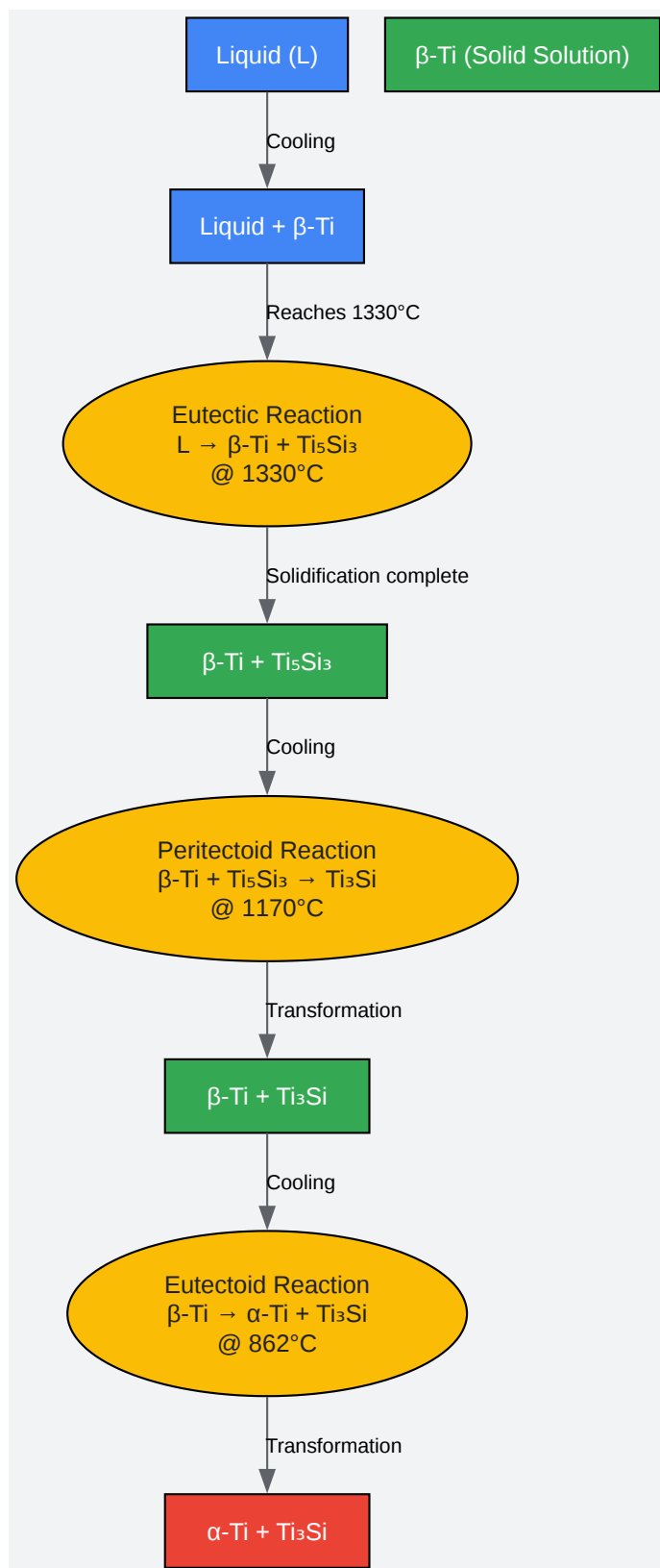
- **Thermal Analysis:** Differential Thermal Analysis (DTA) is a primary technique for detecting the temperatures of invariant reactions (e.g., eutectic, peritectic) and other phase transformations.[3] Samples are heated and cooled at controlled rates while monitoring the temperature difference between the sample and a reference material.
- **X-Ray Diffraction (XRD):** XRD is used to identify the crystal structures of the phases present in the alloys after heat treatment.[1] By analyzing samples quenched from various temperatures, phase boundaries can be determined.
- **Metallography and Microscopy:**
 - **Sample Preparation:** Quenched samples are sectioned, mounted, and polished using standard metallographic procedures. Etching with appropriate reagents (e.g., Kroll's reagent) reveals the microstructure.
 - **Microstructural Analysis:** Light optical microscopy and Scanning Electron Microscopy (SEM) are used to observe the morphology, distribution, and volume fraction of the

constituent phases.[\[3\]](#)

- Compositional Analysis: SEM equipped with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Probe Microanalysis (EPMA) is employed to determine the chemical composition of individual phases, which is crucial for mapping out the phase fields and solvus lines.[\[9\]](#)
- High-Resolution Analysis: Transmission Electron Microscopy (TEM) combined with selected area electron diffraction (SAED) provides detailed crystallographic information and is used to identify fine precipitates and confirm phase identities.[\[10\]](#)[\[11\]](#)

Visualization of Phase Transformation

To illustrate the logical relationship of phase transformations, the following diagram shows the cooling pathway for a hypoeutectic Ti-Si alloy with approximately 10 atomic percent silicon.



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Caption: Cooling pathway for a hypoeutectic Ti-10 at.% Si alloy.

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- To cite this document: BenchChem. [Ti-Si binary phase diagram analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078168#ti-si-binary-phase-diagram-analysis>]

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